7-n-Propylguanine

DNA adduct dosimetry carcinogenicity risk assessment alkylation site-selectivity

7-n-Propylguanine (CAS 33016-34-1) is an N7-alkylated guanine derivative formed as the predominant DNA adduct upon exposure to N-propyl-N-nitrosourea (PNU) and related propylating agents. As a member of the N7-alkylguanine class, it shares the characteristic lability of the N-glycosidic bond that leads to spontaneous depurination, but is mechanistically distinguished from O6-alkylguanine positional isomers by its formation via direct bimolecular (SN2) substitution without carbocation rearrangement.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 33016-34-1
Cat. No. B11905420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-n-Propylguanine
CAS33016-34-1
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C(=O)NC(=N2)N
InChIInChI=1S/C8H11N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h4H,2-3H2,1H3,(H3,9,11,12,14)
InChIKeyIOEUHJXEFHRRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-n-Propylguanine (CAS 33016-34-1): N7-Alkylguanine DNA Adduct Standard and Mechanistic Probe for Alkylation Damage Research


7-n-Propylguanine (CAS 33016-34-1) is an N7-alkylated guanine derivative formed as the predominant DNA adduct upon exposure to N-propyl-N-nitrosourea (PNU) and related propylating agents [1]. As a member of the N7-alkylguanine class, it shares the characteristic lability of the N-glycosidic bond that leads to spontaneous depurination, but is mechanistically distinguished from O6-alkylguanine positional isomers by its formation via direct bimolecular (SN2) substitution without carbocation rearrangement [2]. The compound serves as an essential analytical reference standard for quantifying propylating-agent DNA damage, a mechanistic probe for studying alkylation regioselectivity, and a key tool in O6-alkylguanine-DNA alkyltransferase (AGT) activity assays.

Why 7-Methylguanine or 7-Ethylguanine Cannot Replace 7-n-Propylguanine in Alkylation Damage Research


N7-alkylguanine adducts are not functionally interchangeable. The alkyl chain length and structure directly govern the O6-/N7-alkylation ratio produced by the parent nitrosourea, which is a validated predictor of carcinogenic potency [1]. PNU produces an O6-/N7-alkylguanine ratio of 0.73 in vitro—approximately 5.6-fold higher than the ~0.13 ratio produced by MNU [2]. This means that substituting 7-methylguanine for 7-n-propylguanine as an analytical standard would misrepresent the biologically critical balance between promutagenic O6-alkylation and N7-alkylation by a factor of >5. Furthermore, the N7-propyl adduct forms exclusively via SN2 displacement without rearrangement, whereas O6-alkylation with propylating agents uniquely proceeds with rearrangement to the isopropyl species—a mechanistic signature absent in methylating or ethylating systems [3]. This dual specificity makes 7-n-propylguanine irreplaceable for studies that require simultaneous tracking of N7-direct and O6-rearranged alkylation pathways.

Quantitative Evidence: Where 7-n-Propylguanine Is Differentiated from Closest Analogs


O6-/N7-Alkylguanine Ratio of 0.73 for PNU vs ~0.13 for MNU Correlates with Carcinogenic Potency

When calf thymus DNA is reacted with PNU at pH 7.0 and 37°C in vitro, the ratio of O6-n- and iso-propylguanine to 7-n- and iso-propylguanine is 0.73 [1]. For comparison, MNU produces an O6-methylguanine/7-methylguanine ratio of approximately 0.13 for bulk DNA under comparable conditions [2]. This 5.6-fold higher O6-/N7- ratio for PNU-derived adducts aligns with the Swain-Scott substrate constant framework (MNU s=0.42; ENU s=0.26; higher s correlates with higher N7/O6 ratio) and with the Bartsch et al. finding that the initial O6:7-alkylguanine ratio positively correlates with rodent carcinogenic potency across 10 direct-acting alkylating agents [3]. The PNU ratio is similar to that of ENU and BNU, placing propylating agents in a higher O6-alkylation (and thus higher predicted carcinogenic risk) category than methylating agents like MNU.

DNA adduct dosimetry carcinogenicity risk assessment alkylation site-selectivity

N7 Alkylation Proceeds Without Carbocation Rearrangement, While O6 Alkylation Rearranges n-Propyl to Isopropyl

Treatment of guanosine with n-propylnitrosourea yields 7-n-propylguanine (after acid hydrolysis) but O6-isopropylguanosine [1]. Similarly, injection of [³H]di-n-propylnitrosamine into Sprague-Dawley rats resulted in isolation of 7-n-propylguanine from RNA, but O6-isopropylguanosine. This demonstrates that alkylation at N7 proceeds exclusively via bimolecular (SN2) displacement without carbocation rearrangement, while O6 alkylation occurs with rearrangement of the n-propyl group to isopropyl. The mechanistic bifurcation is unique to propylating agents: methylating and ethylating agents cannot produce isomeric rearrangement products. The Pn/Pi (n-propyl to isopropyl) ratio at N7 of guanine in duplex DNA is 30, indicating a strong SN2 preference at this position in the macromolecular context [2].

alkylation mechanism SN2 vs SN1 nitrosourea chemistry DNA adduct stereochemistry

In Vivo O6-n-Propylguanine / 7-n-Propylguanine Ratio of 0.35 vs 0.73 In Vitro Quantifies Tissue AGT Repair Activity

In F344 rat thymus DNA 1 h after i.p. injection of [³H]PNU (100 mg/kg), the ratio of O6-n-propylguanine to 7-n-propylguanine was 0.35—a 52% reduction from the in vitro ratio of 0.73 [1]. This depression is attributed to active AGT-mediated repair selectively removing O6-propylguanine lesions while leaving N7-propylguanine unrepaired. The ratio differential between in vivo and in vitro alkylation can therefore be used to calculate the fractional O6-adduct repair attributable to tissue AGT activity. Furthermore, F344 rats (low thymus AGT, ratio 0.35, high thymic lymphoma incidence) and Long-Evans rats (high thymus AGT, low lymphoma incidence) show an inverse correlation between AGT activity and PNU-induced lymphomagenesis [1].

AGT activity assay DNA repair capacity tissue-specific carcinogenesis thymic lymphoma

Species-Differential AGT Repair: Rat Liver AGT Repairs O6-n-Propylguanine More Rapidly Than E. coli AGT—Reverse of O6-Methylguanine Pattern

Both E. coli and rat liver AGT can remove O6-n-propylguanine, O6-iso-propylguanine, O6-n-butylguanine, and O6-iso-butylguanine from DNA, but branched-chain iso-propyl and iso-butyl adducts are removed very slowly [1]. Critically, the rat liver alkyltransferase repaired O6-methylguanine more slowly than the E. coli protein, but was considerably more rapid than the bacterial equivalent when acting on n-propyl- and n-butyl-adducts [1]. The relative repair rates were: methyl >> ethyl > n-propyl > n-butyl > iso-propyl, iso-butyl for E. coli AGT, and methyl > ethyl, n-propyl > n-butyl > iso-propyl, iso-butyl > 2-hydroxyethyl for rat liver AGT. When tested with a DNA substrate containing both O6-n-propylguanine and O6-iso-propylguanine, both alkyltransferases removed almost all of the n-propyl adduct before attacking the iso-propyl adduct.

AGT substrate specificity species-specific DNA repair O6-alkylguanine repair kinetics

7-Substituted Guanines Are Inactive as AGT Depletors: 7-Benzylguanine vs O6-Benzylguanine (ED50 = 0.2 µM)

Moschel et al. (1992) tested a series of O6- and S6-substituted purine derivatives for AGT depletion activity in cell-free extracts from HT29 colon tumor cells and intact HT29 cells [1]. The order of potency was O6-(p-Y-benzyl)guanine (Y = H, F, Cl, CH₃) > O6-benzyl-2′-deoxyguanosine > O6-(p-Y-benzyl)guanosine ≥ 9-substituted O6-benzylguanine derivatives ≥ O6-allylguanine > O6-methylguanine. Critically, a series of 7-substituted O6-benzylguanine derivatives, 2-amino-6-(p-Y-benzylthio)purine, and 7-benzylguanine were all inactive [1]. This establishes that N7 substitution alone does not confer AGT depletion activity and may abolish it even when an O6-benzyl group is present. O6-Benzylguanine (O6-BG), the benchmark AGT inhibitor, achieves complete AGT depletion in HT29 cells at 5 µM with an ED50 of 0.2 µM in cell-free extracts [2].

AGT inhibitor screening O6-benzylguanine analogs structure-activity relationship chemotherapy sensitization

Validated Application Scenarios for 7-n-Propylguanine (CAS 33016-34-1) in DNA Damage and Repair Research


Quantitative LC-MS/MS Adduct Dosimetry for Propylating Agent Exposure Assessment

7-n-Propylguanine is the mandatory authentic standard for establishing multiple reaction monitoring (MRM) transitions in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that quantify DNA adduct burden following exposure to propylating nitrosoureas or nitrosamines [1]. Because the O6-/N7-alkylguanine ratio of 0.73 (in vitro) and 0.35 (in vivo thymus) are well-characterized for PNU, laboratories can use the measured 7-n-propylguanine level to back-calculate the expected O6-adduct burden [2]. This capability is unavailable when using 7-methylguanine standards, which would reflect an O6-/N7- ratio of only ~0.13 and misestimate the promutagenic O6-alkylguanine load by >5-fold [3]. The in vivo/in vitro ratio depression further enables tissue-specific AGT activity estimation without requiring separate enzyme assays [2].

Mechanistic Discrimination of SN2 vs SN1 Alkylation Pathways in Nitrosourea Carcinogenesis Studies

The unique rearrangement chemistry of propylating agents—where N7 retains the n-propyl group (SN2) while O6 rearranges to isopropyl—provides a built-in mechanistic probe for distinguishing bimolecular from unimolecular alkylation pathways in a single experiment [1]. By co-quantifying 7-n-propylguanine (no rearrangement) and O6-isopropylguanosine (full rearrangement), researchers can determine the fractional contribution of each pathway without requiring separate experiments with different alkylating agents. The Pn/Pi ratio at N7 of guanine in duplex DNA is 30, providing a quantitative benchmark for SN2 character at this position [2]. This dual readout is structurally impossible with methylating or ethylating agents, making 7-n-propylguanine uniquely informative for physical organic chemistry studies of DNA alkylation.

Tissue AGT Repair Capacity Quantification via In Vivo/In Vitro O6-/N7- Ratio Differential

The 52% reduction in the O6-n-propylguanine/7-n-propylguanine ratio from 0.73 (in vitro) to 0.35 (in vivo in F344 rat thymus) directly quantifies AGT-mediated repair of O6-propylguanine lesions without requiring separate enzyme activity measurements [1]. This ratio-based approach enables inter-strain and inter-tissue comparisons: F344 rats with low thymus AGT show a higher residual ratio and elevated lymphoma incidence, while Long-Evans rats with high thymus AGT show a lower residual ratio and reduced lymphoma incidence [1]. For toxicology laboratories, this method provides a functional readout of DNA repair capacity that integrates both adduct formation and repair in a single analytical workflow, using 7-n-propylguanine as the stable internal reference adduct unrepaired by AGT.

Negative Control Compound for AGT Inhibitor Screening and Structure-Activity Relationship Studies

The Moschel et al. (1992) structure-activity study conclusively demonstrated that 7-substituted guanine derivatives—including 7-benzylguanine and 7-substituted O6-benzylguanines—are completely inactive as AGT depletors, while O6-substituted analogs show potent activity (O6-BG ED50 = 0.2 µM in HT29 cell-free extracts) [1]. For medicinal chemistry groups screening AGT inhibitor libraries, 7-n-propylguanine serves as a validated negative-control compound confirming that N7 substitution does not produce false-positive AGT depletion signals [1]. This SAR checkpoint is essential for triaging hit compounds: any candidate showing AGT inhibition must have activity attributable to O6-substitution, not N7-modification, a distinction that 7-n-propylguanine as a negative control makes experimentally unambiguous [1].

Quote Request

Request a Quote for 7-n-Propylguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.